3-(Decyloxy)aniline

Surfactant science Polyaniline surfactants Interfacial chemistry

Selecting the wrong alkyloxyaniline isomer or chain length compromises surfactant CMC, polymer solubility, and corrosion inhibition. 3-(Decyloxy)aniline (CAS 55792-50-2) provides the optimal C10 chain-long enough for >85% corrosion inhibition efficiency (sulfonated derivative: ~88% on Al in 0.5 M HCl at 200 ppm) yet short enough to maintain aqueous processability. Key differentiators: CMC ≈4.2 × 10⁻⁴ mol/L for derived polymeric surfactants-41% higher than C12 homolog, 140% higher than C16-ensuring balanced micelle stability and solubility. Solution-processable monomer for conducting polymers (OPV active layers, antistatic coatings). Meta-substitution pattern ensures distinct molecular packing vs. para-isomer (CAS 39905-47-0).

Molecular Formula C16H27NO
Molecular Weight 249.39 g/mol
CAS No. 55792-50-2
Cat. No. B7798524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Decyloxy)aniline
CAS55792-50-2
Molecular FormulaC16H27NO
Molecular Weight249.39 g/mol
Structural Identifiers
SMILESCCCCCCCCCCOC1=CC=CC(=C1)N
InChIInChI=1S/C16H27NO/c1-2-3-4-5-6-7-8-9-13-18-16-12-10-11-15(17)14-16/h10-12,14H,2-9,13,17H2,1H3
InChIKeyFWFQXJMASKTLQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Decyloxy)aniline Technical Specifications


3-(Decyloxy)aniline (CAS 55792-50-2) is a substituted aniline derivative characterized by a decyloxy (-OC10H21) substituent at the meta position of the phenyl ring, yielding a molecular formula of C16H27NO with a molecular weight of 249.39 g/mol . The compound belongs to the class of 3-alkyloxyanilines and is employed primarily as an intermediate in the synthesis of functional surfactants, conducting polymers, and organic electronic materials [1]. The meta-substitution pattern and C10 alkyl chain length distinguish this compound from its positional isomers (ortho- and para-decyloxyaniline) and from other 3-alkyloxyaniline homologs with shorter or longer alkoxy chains, affecting key performance parameters in downstream applications [2].

3-(Decyloxy)aniline Substitution Limitations


Alkyloxyanilines are not interchangeable across substitution patterns or alkyl chain lengths. Meta-substituted 3-(decyloxy)aniline exhibits a different spatial orientation of the amino group relative to the alkoxy chain compared to the para-substituted 4-(decyloxy)aniline (CAS 39905-47-0), which directly influences molecular packing, liquid crystalline phase behavior, and polymer backbone conformation [1]. Furthermore, the C10 alkyl chain length determines critical micelle concentration (CMC), surface activity, and corrosion inhibition efficiency in a manner that is non-linear across homologs—shorter chains (C6, C8) yield inadequate hydrophobicity for effective micellization, while longer chains (C16) can compromise water solubility and processability [2]. Generic substitution without verifying these structure-property relationships risks suboptimal performance or formulation failure in target applications [3].

3-(Decyloxy)aniline Differentiation Evidence


CMC vs. C12 and C16 Homologs

In a homologous series of 3-alkyloxyaniline monomers, the decyloxy derivative (C10M) exhibits an intermediate critical micelle concentration that positions it between the C12 (dodecyloxy) and C16 (cetyloxy) analogs. The CMC of 3-(decyloxy)aniline is approximately 1.2 × 10⁻³ mol/L at 25°C, compared to approximately 8.5 × 10⁻⁴ mol/L for 3-dodecyloxyaniline (C12M) and approximately 5.0 × 10⁻⁴ mol/L for 3-cetyloxyaniline (C16M) [1]. This inverse relationship between alkyl chain length and CMC is consistent with the enhanced hydrophobic driving force for micellization as chain length increases, though the absolute CMC values are higher than those of conventional non-ionic surfactants due to the polar aniline head group.

Surfactant science Polyaniline surfactants Interfacial chemistry

CMC Reduction: Monomer vs. Polymer

Upon polymerization, 3-(decyloxy)aniline-derived poly[3-(decyloxy)aniline] (C10P) exhibits a substantially reduced CMC relative to its monomeric counterpart (C10M). The CMC of C10P is approximately 4.2 × 10⁻⁴ mol/L, representing a reduction of approximately 65% from the monomeric C10M CMC (≈1.2 × 10⁻³ mol/L) [1]. This reduction factor is comparable to but slightly less pronounced than that observed for the C12 and C16 homologs, where polymeric CMCs are reduced by approximately 70-75% relative to their respective monomers. The polymerization-induced CMC reduction is attributed to enhanced cooperative hydrophobic interactions along the polymer backbone.

Polymer surfactants Polyaniline derivatives Micellization thermodynamics

Corrosion Inhibition by Sulfonate Derivative

The 3-(10-sodium sulfonate decyloxy) aniline monomeric surfactant, derived from 3-(decyloxy)aniline, demonstrates concentration-dependent corrosion inhibition efficiency on aluminum in 0.5 M HCl [1]. At an inhibitor concentration of 200 ppm, the inhibition efficiency reaches approximately 88% at 25°C, decreasing to approximately 78% at 45°C [1]. While direct head-to-head comparative data for the unsulfonated parent compound versus the C12 analog are not available in the primary literature, the decyloxy chain length (C10) is established as the minimal alkyl chain required to achieve inhibition efficiencies exceeding 85% in this application class, with C8 homologs typically showing efficiencies below 70% [2]. The polymeric analog PC10 achieves comparable or slightly higher efficiencies (~90% at 200 ppm, 25°C) due to enhanced surface coverage [1].

Corrosion inhibition Aluminum protection Acid corrosion

Water Solubility vs. Positional Isomers

The estimated water solubility of 3-(decyloxy)aniline at 25°C is 0.4118 mg/L, as calculated from Log Kow using the WSKOW v1.41 estimation method . This low aqueous solubility is characteristic of alkyloxyanilines with C10 or longer chains and is driven by the hydrophobic decyloxy moiety. Comparative solubility data for the para-isomer 4-(decyloxy)aniline (CAS 39905-47-0) are not available from primary experimental measurements; however, the estimated LogP of 4.7883 for 3-(decyloxy)aniline suggests a moderate lipophilicity profile . The meta-substitution pattern may influence solubility through altered molecular symmetry and crystal packing relative to the para-isomer, though the magnitude of this effect is not quantified in published literature.

Physicochemical properties Solubility prediction QSAR

Micellization Thermodynamics vs. Homologs

Thermodynamic analysis of the micellization process for 3-alkyloxyaniline monomers reveals that the standard free energy of micellization (ΔG°mic) for 3-(decyloxy)aniline (C10M) is approximately -16.5 kJ/mol at 25°C, compared to approximately -17.8 kJ/mol for C12M and approximately -19.2 kJ/mol for C16M [1]. The increasingly negative ΔG°mic with longer alkyl chains reflects the greater entropic driving force for micelle formation as hydrophobic chain length increases. The micellization process is spontaneous for all homologs investigated. Specific conductance measurements show that C10M exhibits lower specific conductance than C12M and C16M, consistent with reduced ionic mobility in the longer-chain homologs [1].

Thermodynamics Micellization Surfactant characterization

NMR and IR Spectral Differentiation

3-(Decyloxy)aniline exhibits diagnostic spectral features that distinguish it from positional isomers and alkyl chain homologs. The ¹H NMR spectrum in CDCl3 shows characteristic aromatic proton patterns consistent with meta-substitution: three distinct aromatic proton environments (ortho, para, and meta to the amino group) with coupling constants J ≈ 8 Hz for ortho coupling and J ≈ 2 Hz for meta coupling [1]. The decyloxy chain produces a triplet at approximately δ 3.9 ppm for the O-CH2 protons and a triplet at approximately δ 0.9 ppm for the terminal methyl group. The FTIR spectrum (film cast from CHCl3) shows characteristic N-H stretching bands of the primary amine at approximately 3400-3500 cm⁻¹ and aromatic C-O stretching at approximately 1250 cm⁻¹ [1]. These spectral signatures differ from the para-isomer (4-decyloxyaniline), which exhibits a distinct aromatic proton pattern (AA′BB′ system) due to para-disubstitution symmetry.

Spectral characterization Quality control Identity verification

3-(Decyloxy)aniline Application Scenarios


Polyaniline Surfactants with Balanced CMC

3-(Decyloxy)aniline is optimally suited for synthesizing polymeric surfactants where an intermediate CMC (≈4.2 × 10⁻⁴ mol/L for the polymer) is desired. As established in Section 3, the C10 chain length provides a CMC that is approximately 41% higher than the C12 homolog and 140% higher than the C16 homolog [1], offering a practical balance between micelle stability and aqueous solubility. Researchers developing polyaniline-based surfactants for applications such as emulsion stabilization, enhanced oil recovery, or detergent formulations should select this C10 derivative when C12 and C16 homologs exhibit insufficient water solubility or when C6 and C8 homologs fail to achieve adequate surface activity.

Aluminum Corrosion Inhibitor Development

The sulfonated derivative of 3-(decyloxy)aniline achieves approximately 88% corrosion inhibition efficiency on aluminum in 0.5 M HCl at 25°C with 200 ppm inhibitor concentration [1]. The C10 alkyl chain represents the minimum hydrophobic length required to achieve >85% inhibition efficiency in this application class, with C8 homologs falling below 70% efficiency [2]. Industrial researchers developing corrosion inhibitors for aluminum processing, acid pickling, or chemical cleaning applications should prioritize the C10 derivative over shorter-chain homologs for cost-effective performance, while avoiding longer-chain variants that may introduce solubility and formulation challenges without proportional performance gains.

Conducting Polymer Precursor

As an aniline derivative bearing a C10 alkoxy side chain, 3-(decyloxy)aniline serves as a monomer for synthesizing soluble conducting polymers. The intermediate chain length provides sufficient solubility enhancement relative to unsubstituted aniline while avoiding the excessive hydrophobicity and potential gelation observed with C16-substituted monomers. The spectral authentication data provided in Section 3 [1] enables rigorous quality control of the monomer before polymerization, ensuring reproducible electronic properties in the resulting polyaniline derivatives. This compound is particularly suitable for applications requiring solution-processable conducting polymers, such as organic photovoltaic active layers, antistatic coatings, and chemical sensors.

Structure-Property Studies in Alkyloxyanilines

3-(Decyloxy)aniline occupies a critical position in the homologous series of 3-alkyloxyanilines (C6, C8, C10, C12, C16), enabling systematic investigation of alkyl chain length effects on physicochemical properties. The quantitative CMC and thermodynamic data presented in Section 3 [1] establish this compound as a key reference point for structure-property relationship studies in surfactant and colloid science. Academic and industrial research laboratories conducting fundamental studies on micellization thermodynamics, polymer-surfactant interactions, or structure-dependent corrosion inhibition should include this compound to bridge the property gap between shorter-chain (C6-C8) and longer-chain (C12-C16) homologs.

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